Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate
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Overview
Description
Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is often associated with enhanced biological activity and stability in various chemical environments . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Similar structure but with a chlorine atom instead of a phenyl group.
N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine: Similar backbone but different functional groups.
Uniqueness
Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and activity compared to similar compounds .
Properties
IUPAC Name |
ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3/c1-3-26-19(25)24(2)14-13-18(15-7-5-4-6-8-15)27-17-11-9-16(10-12-17)20(21,22)23/h4-12,18H,3,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXZZUAGZGDPRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472558 |
Source
|
Record name | Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204704-95-0 |
Source
|
Record name | Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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